
Domperidone
Descripción general
Descripción
Domperidone is a medicine that increases the movements or contractions of the stomach and bowel. It is also used to treat nausea and vomiting caused by other drugs used to treat Parkinson’s Disease . Domperidone is a specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as an antiemetic and tool in the study of dopaminergic mechanisms .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. The synthetic routes involve the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .Molecular Structure Analysis
Domperidone has a molecular formula of C22H24ClN5O2. Its average mass is 425.911 Da and its monoisotopic mass is 425.161865 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Domperidone include coupling reactions, cyclization, and reduction .Physical And Chemical Properties Analysis
Domperidone has a density of 1.3±0.1 g/cm3. Its molar refractivity is 114.0±0.3 cm3. It has 7 H bond acceptors and 2 H bond donors. It has 5 freely rotating bonds .Aplicaciones Científicas De Investigación
Dopamine Receptor Antagonist
Domperidone is a powerful peripheral dopamine receptor antagonist . It acts as a prokinetic agent through its regulation on the motility of gastric and small intestinal smooth muscle .
Antiemetic Activity
Domperidone has antiemetic activity due to the blockade of dopamine receptors in the chemoreceptor trigger zone . This makes it useful in the treatment of nausea and vomiting.
Drug Synthesis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone .
Preparation of Gastric Retention Drugs
Domperidone can be used in the preparation of gastric retention drugs. A complex of domperidone and resinate has been prepared, which has good fluidity and thermochemical stability .
Research on Carbon Dioxide (CO2) Resource Utilization
Researchers who have studied the synthesis of Domperidone have also conducted research on carbon dioxide (CO2) resource utilization . This suggests potential applications of Domperidone in environmental science and engineering.
Mecanismo De Acción
Target of Action
Domperidone is a dopamine receptor antagonist . It primarily targets dopamine receptors, specifically the D2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and the chemoreceptor trigger zone, which is involved in the control of nausea and vomiting .
Mode of Action
Domperidone interacts with its targets by blocking dopamine receptors . This blockade results in two main actions: a central action on the chemoreceptor trigger zone and a peripheral action on gastrointestinal motility . By blocking dopamine receptors, domperidone enhances gastrointestinal peristalsis and lowers the incidence of nausea and vomiting .
Biochemical Pathways
Domperidone affects the dopaminergic pathways. Stimulation of dopaminergic receptors typically inhibits gastric motility. By antagonizing these receptors, domperidone enhances gastric motility and speeds up gastrointestinal peristalsis . This results in improved gastric emptying and reduced symptoms such as post-prandial bloating and pain, premature satiety, nausea, and vomiting .
Pharmacokinetics
Upon oral administration, domperidone is rapidly absorbed, with peak plasma levels achieved within 30 to 60 minutes . It demonstrates a high plasma protein binding rate of up to 93% . Domperidone is metabolized in the liver and gut wall during the first-pass effect . The systemic bioavailability after oral administration is 13 to 17% , while it is about 90% after intramuscular administration .
Result of Action
The molecular and cellular effects of domperidone’s action include enhanced gastrointestinal peristalsis and reduced incidence of nausea and vomiting . In addition, domperidone has been found to inhibit cell proliferation via targeting MEK and CDK4 in esophageal squamous cell carcinoma .
Safety and Hazards
Domperidone is associated with a small increased risk of serious cardiac side effects, particularly in people older than 60 years, people taking daily oral domperidone doses of more than 30 mg, and those taking QT-prolonging medicines or CYP3A4 inhibitors at the same time as domperidone . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate) | |
| Record name | Domperidone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045116 | |
| Record name | Domperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L | |
| Record name | SID855562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant. The gastroprokinetic properties of domperidone are related to its peripheral dopamine receptor blocking properties. Domperidone facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure. Antiemetic: The antiemetic properties of domperidone are related to its dopamine receptor blocking activity at both the chemoreceptor trigger zone and at the gastric level. It has strong affinities for the D2 and D3 dopamine receptors, which are found in the chemoreceptor trigger zone, located just outside the blood brain barrier, which - among others - regulates nausea and vomiting | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Domperidone | |
CAS RN |
57808-66-9 | |
| Record name | Domperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | domperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | domperidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Domperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5587267Z69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242.5 °C | |
| Record name | Domperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Domperidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Domperidone?
A1: Domperidone acts as a dopamine D2 receptor antagonist, primarily in the periphery of the body. [] By blocking these receptors in the chemoreceptor trigger zone located outside the blood-brain barrier, Domperidone reduces the inhibitory effects of dopamine, thereby increasing gastrointestinal motility and decreasing nausea and vomiting. []
Q2: How does Domperidone affect prolactin levels?
A2: Domperidone's blockade of dopamine D2 receptors in the pituitary gland leads to increased prolactin secretion. [, ] This effect is exploited for its off-label use as a galactagogue to enhance breast milk production. [, , , ]
Q3: What is the molecular formula and weight of Domperidone?
A3: The molecular formula of Domperidone is C22H24ClN5O2, and its molecular weight is 425.91 g/mol. []
Q4: What formulation strategies are used to improve Domperidone's stability, solubility, or bioavailability?
A4: While the provided papers do not delve into specific formulation strategies, they highlight the development of various Domperidone formulations, including tablets [, ], injections [], gels [], and fast-dissolving tablets. [] These formulations likely employ excipients and techniques to optimize Domperidone's stability, solubility, and bioavailability.
Q5: How is Domperidone absorbed, distributed, metabolized, and excreted (ADME)?
A5: Domperidone is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately one hour. [, ] It undergoes extensive first-pass metabolism, primarily by CYP3A4 enzymes in the liver and gut. [, ] Domperidone and its metabolites are excreted in both urine and feces. []
Q6: What in vitro and in vivo models have been used to study the efficacy of Domperidone?
A8: In vitro studies have investigated Domperidone's inhibitory effects on C2 toxin and PT toxin using cell-based assays. [] Animal models, such as those employing mice, have been used to investigate the compound's antiemetic properties and potential for microwave-facilitated drug delivery. [, ] Clinical trials have primarily focused on evaluating its efficacy in treating gastroparesis, nausea, and vomiting, and as a galactagogue for increasing breast milk production. [, , , , , , , , , ]
Q7: What are the known safety concerns associated with Domperidone use?
A9: Domperidone has been associated with an increased risk of cardiac events, including QT interval prolongation, ventricular arrhythmias, and sudden cardiac death, particularly at higher doses and in specific patient populations. [, ] Careful consideration of individual patient risk factors and monitoring for potential cardiac adverse effects are crucial.
Q8: Has microwave irradiation been explored as a potential strategy for targeted Domperidone delivery?
A10: Yes, research has explored using microwave irradiation to facilitate Domperidone's penetration across the blood-brain barrier in mice models. [] This approach aims to enhance its central effects while minimizing peripheral side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




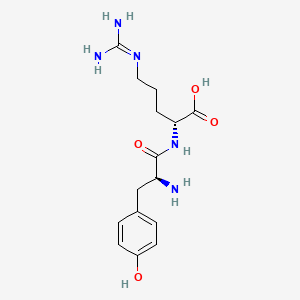
![(E)-N-(3-Benzylidene-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)-3-(piperidin-1-yl)propanamide](/img/structure/B1670801.png)
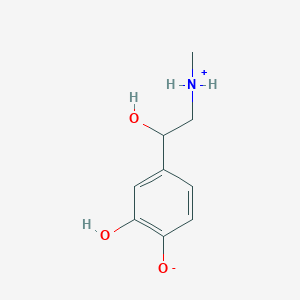

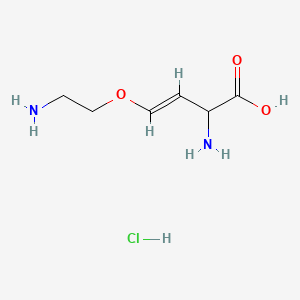
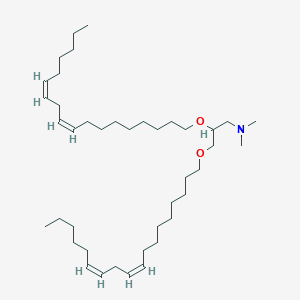
![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
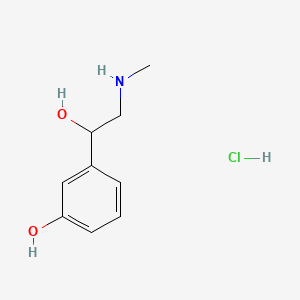

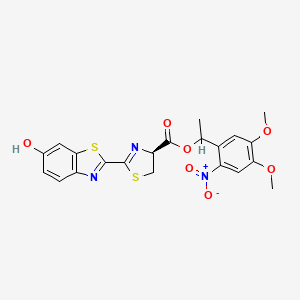
![Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670817.png)